(1R)-1-(2-bromo-5-fluorophenyl)ethanol
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Overview
Description
(1R)-1-(2-bromo-5-fluorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and pharmaceutical research. This compound features a bromine and fluorine atom attached to a phenyl ring, which is further connected to an ethanol moiety. The presence of these halogens imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-bromo-5-fluorophenyl)ethanol typically involves the reduction of 2-bromo-5-fluoroacetophenone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of 2-bromo-5-fluoroacetophenone using a palladium catalyst under hydrogen gas. This method offers high yields and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-bromo-5-fluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: TCCA and TEMPO in dichloromethane at low temperatures.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-bromo-5-fluoroacetophenone.
Reduction: Corresponding hydrocarbon.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(2-bromo-5-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-bromo-5-fluorophenyl)ethanol largely depends on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, interacting with active sites and altering enzyme activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-fluoroacetophenone
- 2-bromo-4-fluorophenyl ethanone
- 2-bromo-6-fluorophenyl ethanone
Uniqueness
(1R)-1-(2-bromo-5-fluorophenyl)ethanol is unique due to its chiral nature and the specific positioning of bromine and fluorine atoms on the phenyl ring. This configuration imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers higher reactivity and selectivity in certain chemical reactions, making it a preferred choice in pharmaceutical and chemical research .
Properties
IUPAC Name |
(1R)-1-(2-bromo-5-fluorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHYZKHFROARHA-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232403-39-2 |
Source
|
Record name | (1R)-1-(2-bromo-5-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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